4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol
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Overview
Description
4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol is an organic compound that features a phenol group substituted with a cyclopentene ring and a dimethylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol typically involves the following steps:
Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution on the Phenol Ring:
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The cyclopentene ring can be reduced to a cyclopentane ring.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The phenol group could participate in hydrogen bonding, while the dimethylaminomethyl group might interact with biological targets through ionic or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopent-2-en-1-yl)phenol: Lacks the dimethylaminomethyl group.
2-[(Dimethylamino)methyl]phenol: Lacks the cyclopentene ring.
Uniqueness
The combination of the cyclopentene ring and the dimethylaminomethyl group on the phenol ring makes 4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol unique, potentially offering distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
105886-85-9 |
---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-cyclopent-2-en-1-yl-2-[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C14H19NO/c1-15(2)10-13-9-12(7-8-14(13)16)11-5-3-4-6-11/h3,5,7-9,11,16H,4,6,10H2,1-2H3 |
InChI Key |
MIPYCVNBBMUWHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)C2CCC=C2)O |
Origin of Product |
United States |
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